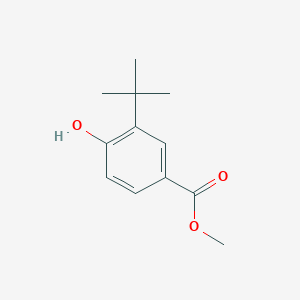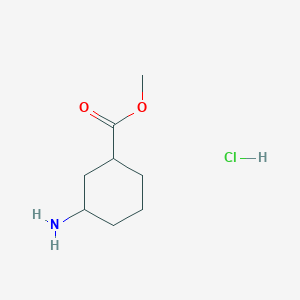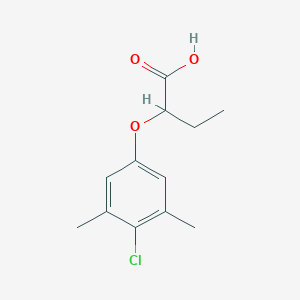
3-(4-Chlorobenzyl)pyrrolidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorobenzyl)pyrrolidine oxalate is a chemical compound with the CAS Number: 957998-82-2 . It has a molecular weight of 285.73 and a molecular formula of C13H16ClNO4 . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 3-(4-Chlorobenzyl)pyrrolidine oxalate is 1S/C11H14ClN.C2H2O4/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;3-1(4)2(5)6/h1-4,10,13H,5-8H2;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-(4-Chlorobenzyl)pyrrolidine oxalate is a white to yellow solid . It has a molecular weight of 285.73 and a molecular formula of C13H16ClNO4 . The compound is typically stored at temperatures between 2-8°CWissenschaftliche Forschungsanwendungen
1. Reactivity in Coordination Polymers
Pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form various products depending on the reaction conditions. In the presence of pyridine, it forms zigzag coordination polymers with a Zn(II)-oxalate backbone and coordinated pyridine molecules, indicating potential applications in coordination chemistry and material science (Ghosh, Savitha, & Bharadwaj, 2004).
2. Metal-Organic Frameworks (MOFs) as Temperature Sensors
Mixed-lanthanide metal-organic frameworks (M'LnMOFs) have been synthesized using sodium oxalate as an ancillary ligand. These frameworks can act as ratiometric luminescent sensors for temperature detection in a wide range, showcasing their potential in environmental monitoring and materials science (Yang et al., 2018).
3. Synthesis of Pyrrolidines
Pyrrolidines, which include compounds like 3-(4-Chlorobenzyl)pyrrolidine oxalate, have a range of industrial applications, such as in dyes and agrochemicals. Their synthesis through [3+2] cycloaddition demonstrates the importance of pyrrolidines in chemical research and industry applications (Żmigrodzka et al., 2022).
4. Biomedical Research Applications
Stable free radicals like those in the pyrrolidine series are used in biophysical and biomedical research, especially in magnetic resonance spectroscopy and imaging. Pyrrolidine-based radicals demonstrate high stability in biological systems, indicating their utility in medical diagnostics and research (Dobrynin et al., 2021).
5. Glycolic Acid Oxidase Inhibition
4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, related to pyrrolidine oxalate structures, have been studied as inhibitors of glycolic acid oxidase. These compounds have potential therapeutic applications in conditions related to oxalate metabolism (Rooney et al., 1983).
6. Corrosion Protection in Metals
Polypyrrole films, which can be related to pyrrolidine oxalate chemistry, have been used for corrosion protection on copper electrodes. This application is significant in material sciences and engineering for protecting metals from environmental damage (Fenelon & Breslin, 2002).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.C2H2O4/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;3-1(4)2(5)6/h1-4,10,13H,5-8H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOICAQLWBUQOGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589966 |
Source


|
| Record name | Oxalic acid--3-[(4-chlorophenyl)methyl]pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)pyrrolidine oxalate | |
CAS RN |
1003561-94-1, 957998-82-2 |
Source


|
| Record name | Pyrrolidine, 3-[(4-chlorophenyl)methyl]-, ethanedioate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003561-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalic acid--3-[(4-chlorophenyl)methyl]pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-](/img/structure/B1356405.png)


![3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole](/img/structure/B1356414.png)


![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)
